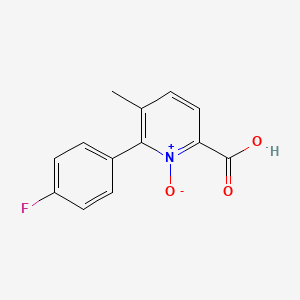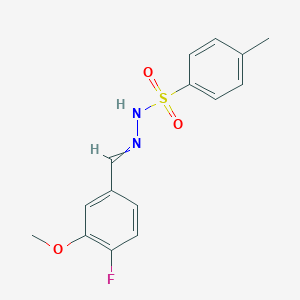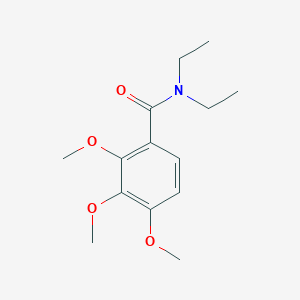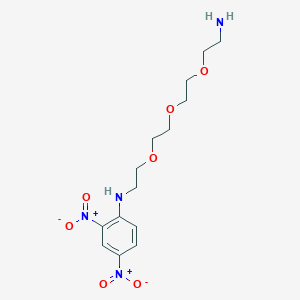
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a carboxylic acid group attached to a pyridinium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinium Ring: The initial step involves the formation of the pyridinium ring through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Oxidation: The pyridinium ring is oxidized to form the 1-oxidopyridin-1-ium structure.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its reduced form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOCH3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
類似化合物との比較
Similar Compounds
- 6-(4-chlorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- 6-(4-bromophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
- 6-(4-methylphenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
Uniqueness
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.
特性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-8-2-7-11(13(16)17)15(18)12(8)9-3-5-10(14)6-4-9/h2-7H,1H3,(H,16,17) |
InChIキー |
ZPUJQQDSCBNRJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=C(C=C1)C(=O)O)[O-])C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)

![2-Ethyl-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089322.png)


![(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14089329.png)
![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)

![2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate](/img/structure/B14089358.png)
![7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089359.png)

![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)
